molecular formula C22H19N5O3 B5308677 5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B5308677
M. Wt: 401.4 g/mol
InChI Key: SYTCILIRIPCFNA-OQLLNIDSSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated flow synthesis techniques. These methods allow for the continuous production of the compound with real-time monitoring and control of reaction parameters . This approach not only improves efficiency but also ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to tubulin, a cytoskeletal protein, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s trimethoxyphenyl group is crucial for its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-28-18-10-14(11-19(29-2)21(18)30-3)9-15(12-23)20-17(13-24)22(25)27(26-20)16-7-5-4-6-8-16/h4-11H,25H2,1-3H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTCILIRIPCFNA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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